4-fluoro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound that features a fluorine atom, a piperidinyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the piperidinyl intermediate, followed by sulfonation and fluorination steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
4-fluoro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the piperidinyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(4-methylphenyl)benzenesulfonamide
- 4-fluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
Uniqueness
4-fluoro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-fluoro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-13-5-8-15(12-17(13)21-11-3-2-4-18(21)22)20-25(23,24)16-9-6-14(19)7-10-16/h5-10,12,20H,2-4,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMQCJDBYNOSBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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